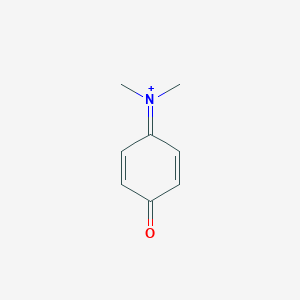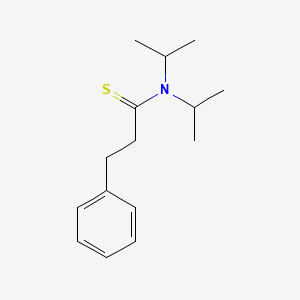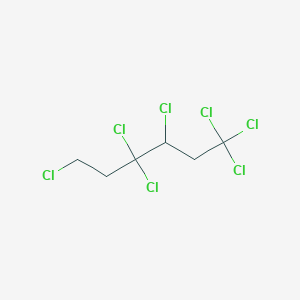
N-Butyl-N'-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiourea group, which is known for its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea typically involves the reaction of a benzimidazole derivative with a thiourea derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidazole ring can interact with DNA or proteins, affecting their function. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)thiourea
- N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea
Uniqueness
N-Butyl-N’-(2-ethyl-1-propyl-1H-benzimidazol-5-yl)thiourea is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the thiourea group. This combination of structural features imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
64151-23-1 |
|---|---|
Fórmula molecular |
C17H26N4S |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1-butyl-3-(2-ethyl-1-propylbenzimidazol-5-yl)thiourea |
InChI |
InChI=1S/C17H26N4S/c1-4-7-10-18-17(22)19-13-8-9-15-14(12-13)20-16(6-3)21(15)11-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,19,22) |
Clave InChI |
TVMDWUBFELKNLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NC1=CC2=C(C=C1)N(C(=N2)CC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)



![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)

![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)


